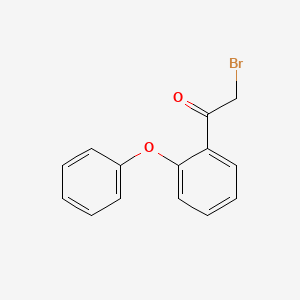

2-Bromo-1-(2-phenoxyphenyl)ethanone

説明

The compound 2-Bromo-1-(2-phenoxyphenyl)ethanone is a brominated aromatic ketone that is of interest due to its potential use in various chemical reactions and as an intermediate in organic synthesis. The presence of the bromo and phenoxy substituents on the phenyl ring can influence its reactivity and physical properties, making it a valuable compound for study in the field of organic chemistry.

Synthesis Analysis

The synthesis of brominated aromatic ketones can be achieved through various methods. For instance, the synthesis of 2-Bromo-1-(4-hydroxyphenyl)ethanone, a related compound, was performed using bromine as the brominating reagent, yielding a product with a purity of 90.2% . Similarly, the synthesis of (5-bromo-2-hydroxyphenyl)(phenyl)methanone involved the reaction of 4-bromophenol with benzoyl chloride . These methods highlight the use of halogenation reactions to introduce bromine atoms into the aromatic ring, which could be adapted for the synthesis of 2-Bromo-1-(2-phenoxyphenyl)ethanone.

Molecular Structure Analysis

The molecular structure of brominated aromatic ketones can be determined using techniques such as X-ray crystallography. For example, the crystal structure of (5-bromo-2-hydroxyphenyl)(phenyl)methanone was confirmed to be monoclinic with specific cell parameters . Single-crystal X-ray diffraction was also used to determine the absolute configurations of enantiomerically pure diarylethanes . These studies provide insights into the geometric configuration of brominated aromatic ketones, which is crucial for understanding their reactivity and interactions.

Chemical Reactions Analysis

Brominated aromatic ketones can undergo various chemical reactions. The palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides leads to multiple arylation via C-C and C-H bond cleavages . Additionally, the decomposition of 2-bromophenol in NaOH solution at high temperatures results in debromination and the formation of both aliphatic and aromatic compounds . These reactions demonstrate the reactivity of brominated aromatic ketones under different conditions and their potential to form diverse products.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic ketones are influenced by the presence of bromine atoms and other substituents. For instance, the thermal decomposition of brominated flame retardants like BTBPE reveals the formation of various brominated compounds and potential precursors for polybrominated dibenzo-p-dioxins . The antioxidant properties of bromophenols synthesized from brominated aromatic ketones have been studied, showing effective antioxidant power . These properties are important for the application of these compounds in different fields, including materials science and pharmaceuticals.

科学的研究の応用

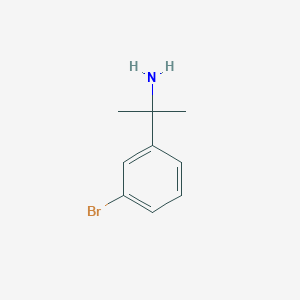

Synthesis of Key Intermediates

2-Bromo-1-(2-phenoxyphenyl)ethanone is used in the synthesis of key intermediates in various chemical processes. For instance, it is utilized in the improvement of the synthetic technology of related compounds. One example is the synthesis of the key intermediate of Synephrine, 2-bromo-1-(4-hydroxyphenyl)ethanone, from 1-(4-hydroxyphenyl)ethanone using Br2 as a brominating agent. This process achieves a yield of 64.7% with a purity of 90.2%, highlighting the compound's efficiency in such reactions (Li Yu-feng, 2013).

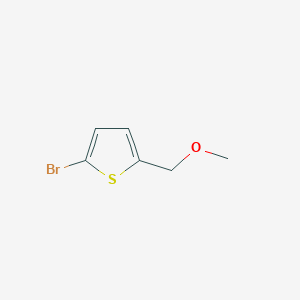

Synthesis of Chalcone Analogues

Another application of 2-bromo-1-(2-phenoxyphenyl)ethanone is in the synthesis of α,β-unsaturated ketones as chalcone analogues. This process involves an electron-transfer chain reaction between 2-nitropropane anion and α-bromoketones derived from nitrobenzene and nitrothiophene. This method can be used to synthesize a wide variety of chalcone analogues, demonstrating the compound's versatility in organic synthesis (Curti, Gellis, & Vanelle, 2007).

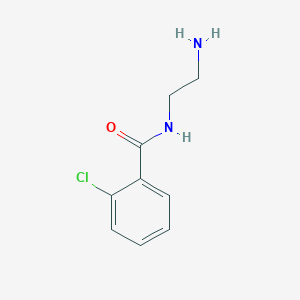

Selective α-monobromination of Alkylaryl Ketones

The compound is also significant in the selective α-monobromination of various alkylaryl ketones. A study investigated the selective α-monobromination of different alkylaryl ketones, including 1-(6-methoxynaphthalen-2-yl) ethanone and 1-(p-tolyl)ethanone, among others. This process demonstrated high yields and selectivity, illustrating the compound's utility in bromination reactions (W. Ying, 2011).

Solubility Properties in Organic Synthesis

The solubility properties of related bromo compounds, such as 1-Bromo-2-(p-nitrophenoxy)ethane, have been studied to optimize their separation and purification in organic synthesis. This is important for obtaining high-quality objective products in chemical processes (Liu Qiao-yun, 2004).

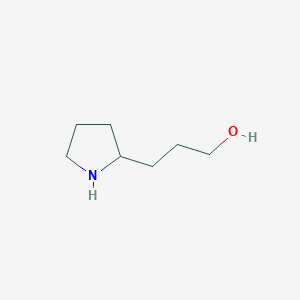

Radical-Scavenging Activity

Studies on natural bromophenols, closely related to 2-bromo-1-(2-phenoxyphenyl)ethanone, have demonstrated significant radical-scavenging activities. These findings suggest potential applications in antioxidant and medicinal chemistry (Ke Li et al., 2007).

Safety and Hazards

“2-Bromo-1-(2-phenoxyphenyl)ethanone” is considered hazardous. It may cause severe skin burns and eye damage, respiratory irritation, and is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, wearing protective gear, and using only in a well-ventilated area .

特性

IUPAC Name |

2-bromo-1-(2-phenoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO2/c15-10-13(16)12-8-4-5-9-14(12)17-11-6-2-1-3-7-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWRDQDVDGPRCKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90517379 | |

| Record name | 2-Bromo-1-(2-phenoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90517379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(2-phenoxyphenyl)ethanone | |

CAS RN |

94402-42-3 | |

| Record name | 2-Bromo-1-(2-phenoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90517379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione](/img/structure/B1282134.png)